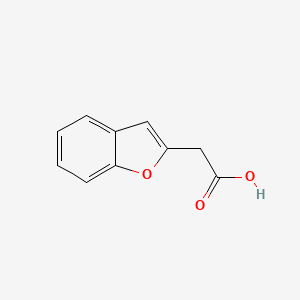

2-(Benzofuran-2-YL)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIXXVCNAOYWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455358 | |

| Record name | 2-Benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-70-4 | |

| Record name | 2-Benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzofuran-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzofuran-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(Benzofuran-2-YL)acetic acid, a heterocyclic compound featuring a benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] This document consolidates key data on its physical and spectroscopic properties, details established experimental protocols for its synthesis, and explores its biological significance, particularly its role in modulating intracellular calcium homeostasis.

Core Chemical and Physical Properties

This compound (CAS No: 62119-70-4) is an organic compound characterized by a benzofuran moiety linked to an acetic acid group at the 2-position.[3] This structure imparts specific reactivity and is crucial for its biological interactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [3][4] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| CAS Number | 62119-70-4 | [2][3] |

| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [3] |

| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid | [3] |

| Melting Point | 97-98 °C | [2][4] |

| Boiling Point | 163-165 °C (at 17 Torr) | [2] |

| Density | 1.316 g/cm³ | [2][4] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [3][5] |

| InChIKey | ZYIXXVCNAOYWQA-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize its characteristic spectral data.

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR (400 MHz) | CDCl₃ | 7.53 (dd, J = 7.6, 0.8 Hz, 1H), 7.46–7.43 (m, 1H), 7.28–7.16 (m, 2H), 6.66 (d, J = 0.6 Hz, 1H), 3.88 (s, 2H) | [6] |

| ¹³C NMR (100 MHz) | CDCl₃ | 174.X, 155.1, 149.8, 128.5, 124.3, 123.0, 121.0, 111.3, 105.7, 34.4 | [6] |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Technique | Data | Reference |

| FT-IR (neat) | ν(cm⁻¹): 3105, 2607, 1716, 1608, 1454, 1384, 1253, 1103, 959, 813, 740, 659 | [6] |

| HRMS (ESI) | Calculated for C₁₀H₈NaO₃ [M + Na]⁺: 199.0371; Found: 199.0374 | [6] |

| Predicted MS Adducts | [M+H]⁺: 177.05463 m/z, [M+Na]⁺: 199.03657 m/z, [M-H]⁻: 175.04007 m/z | [5] |

Experimental Protocols: Synthesis

Several synthetic routes have been established for the preparation of this compound. Below are detailed methodologies for two common laboratory-scale procedures.

Protocol 1: Oxidation of 2-(Benzofuran-2-yl)ethan-1-ol

This method involves the direct oxidation of the corresponding primary alcohol to the carboxylic acid using Jones reagent.[7]

Methodology:

-

Dissolve 2-(benzofuran-2-yl)ethan-1-ol (1.0 eq) in acetone (approx. 10 mL per mmol of substrate).

-

Cool the stirring solution in an ice bath.

-

Add Jones reagent (1.5 eq) dropwise to the solution, maintaining the temperature below 20 °C.

-

Stir the reaction mixture for 2 hours at room temperature, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol followed by water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound via oxidation.

Protocol 2: Alkaline Hydrolysis of Ethyl 2-(benzofuran-2-yl)acetate

This is a common final step in multi-step syntheses where the ethyl ester derivative is first prepared. The ester is hydrolyzed under basic conditions to yield the carboxylic acid.[5][8]

Methodology:

-

Dissolve ethyl 2-(benzofuran-2-yl)acetate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 1:1 v/v).

-

Add a solution of potassium hydroxide (KOH) (3-5 eq) in water.

-

Heat the resulting mixture to reflux or stir at room temperature for 3-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the alcohol solvent under reduced pressure.

-

Add water to the residue and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or organic impurities.

-

Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., concentrated HCl).

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product.

Biological Activity and Signaling Pathways

The benzofuran scaffold is a key component in molecules with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Derivatives of this compound, particularly its amides, have shown promising antifungal activity against pathogens like Fusarium oxysporum.[7]

Mechanism of Action: Disruption of Intracellular Calcium Homeostasis

A primary mechanism of action for many biologically active benzofuran derivatives is the disruption of intracellular calcium (Ca²⁺) homeostasis.[3][9] Elevated intracellular Ca²⁺ levels can trigger a cascade of events leading to cellular stress and apoptosis. Studies on related benzofuran compounds have shown they can:

-

Collapse Mitochondrial Membrane Potential: This disrupts the primary site of cellular energy production.[3]

-

Induce Alkalinization of Acidocalcisomes: These acidic organelles are crucial for calcium storage in some organisms. Their disruption leads to a massive release of stored Ca²⁺ into the cytoplasm.[3]

-

Inhibit Calcium-Activated Chloride Channels (CaCC): Certain benzofuran carboxylic acids have been identified as inhibitors of TMEM16A, a key CaCC, which plays a role in various physiological processes.[7]

The combined effect of mitochondrial disruption and release from intracellular stores leads to a significant and often cytotoxic increase in cytosolic Ca²⁺ concentration, forming the basis of the compound's antiparasitic and potential antifungal effects.[3]

Caption: Disruption of intracellular Ca²⁺ homeostasis by benzofuran derivatives.

Representative Biological Data

While specific quantitative data for the parent acid is limited in the public domain, studies on its derivatives highlight the therapeutic potential of this chemical class.

Table 4: Representative Biological Activity of Benzofuran Derivatives

| Compound Class | Biological Target / Assay | Activity Metric | Value (µM) | Reference |

| Aza-benzofuran Derivatives | Nitric Oxide (NO) release in LPS-stimulated macrophages | IC₅₀ | 16.5 - 17.3 | [10] |

| 5-Benzyloxy-2-arylbenzofuran-3-carboxylic acids | TMEM16A/CaCC Inhibition | IC₅₀ | 2.8 (most potent) | [7] |

| Benzofuran-2-carboxylic acid amides | Antifungal activity vs. Fusarium oxysporum | Qualitative | Active | [8] |

Conclusion and Future Directions

This compound is a versatile chemical building block with established synthetic routes and significant, albeit underexplored, biological potential. Its core benzofuran structure is a validated scaffold in drug discovery. The primary mechanism of action for related compounds, involving the disruption of intracellular calcium signaling, presents a compelling target for the development of new antimicrobial and anticancer agents.

Future research should focus on:

-

Lead Optimization: Synthesizing and testing amide and ester derivatives to improve potency and pharmacokinetic profiles.[3]

-

Broad-Spectrum Screening: Evaluating the parent compound and its derivatives against a wider range of fungal, bacterial, and cancer cell lines.

-

Mechanism Elucidation: Further investigating the specific molecular targets within the calcium signaling pathway to enable rational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Antiproliferative effect of a benzofuran derivate based on the structure of amiodarone on Leishmania donovani affecting mitochondria, acidocalcisomes and intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]

- 5. PubChemLite - 2-(1-benzofuran-2-yl)acetic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]

- 6. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04737G [pubs.rsc.org]

- 7. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Structural Elucidation of 2-(Benzofuran-2-YL)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-(Benzofuran-2-YL)acetic acid. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from closely related benzofuran analogs to predict and illustrate the expected spectroscopic and crystallographic characteristics. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel benzofuran derivatives.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzofuran core linked to an acetic acid moiety at the 2-position.[1] This structural arrangement imparts specific chemical and physical properties relevant to its potential applications in medicinal chemistry and materials science.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| CAS Number | 62119-70-4 | [1][2] |

| Melting Point | 97-98 °C | [2] |

| IUPAC Name | 2-(1-Benzofuran-2-yl)acetic acid | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [1] |

| InChI | InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | [1] |

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Predicted ¹H and ¹³C NMR data for this compound, based on the analysis of analogous compounds such as benzofuran and its derivatives, are presented below.

2.1.1. Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.2-7.4 | Multiplet | 2H | Ar-H |

| ~6.7 | Singlet | 1H | Furan-H |

| ~3.8 | Singlet | 2H | -CH₂- |

2.1.2. Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~155 | C (Ar-O) |

| ~150 | C (Furan-O) |

| ~128 | CH (Ar) |

| ~124 | CH (Ar) |

| ~123 | CH (Ar) |

| ~121 | CH (Ar) |

| ~111 | C (Ar) |

| ~105 | CH (Furan) |

| ~35 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid & Furan) |

| ~750 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are shown below. A predicted collision cross-section (CCS) table for various adducts is also provided.[3]

2.3.1. Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 131 | [M - COOH]⁺ |

| 118 | [Benzofuran]⁺ |

2.3.2. Predicted Collision Cross Section (CCS) for Adducts [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.05463 | 132.4 |

| [M+Na]⁺ | 199.03657 | 142.4 |

| [M-H]⁻ | 175.04007 | 137.2 |

| [M+NH₄]⁺ | 194.08117 | 153.7 |

| [M+K]⁺ | 215.01051 | 140.9 |

| [M+H-H₂O]⁺ | 159.04461 | 127.6 |

| [M]⁺ | 176.04680 | 135.9 |

| [M]⁻ | 176.04790 | 135.9 |

Experimental Protocols

The following sections outline generalized experimental protocols for the key analytical techniques used in the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Optimize the receiver gain and pulse width.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a longer relaxation delay and a larger number of scans compared to ¹H NMR to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) are used to observe the molecular ion with minimal fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.

Visualization of Elucidation Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the structural elucidation process and the interplay between different analytical techniques.

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to 2-(Benzofuran-2-YL)acetic acid (CAS: 62119-70-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzofuran-2-YL)acetic acid, with a CAS number of 62119-70-4, is a versatile heterocyclic compound that has garnered significant interest in the scientific community. Its unique benzofuran core structure, coupled with an acetic acid functional group, imparts a range of intriguing chemical and biological properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, detailed synthesis protocols, spectroscopic data, and a review of its current and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on its emerging role as a scaffold for the development of novel therapeutic agents, including antifungal and anticancer drugs.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The acetic acid moiety is attached at the 2-position of the furan ring.[2] This arrangement is crucial for its chemical reactivity and biological interactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62119-70-4 | [2][3] |

| Molecular Formula | C₁₀H₈O₃ | [2][3][4] |

| Molecular Weight | 176.17 g/mol | [2][5] |

| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [1][2] |

| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid | [2][3] |

| Melting Point | 97-98 °C | [3][4] |

| Boiling Point | 163-165 °C (at 17 Torr) | [3] |

| Density | 1.316 g/cm³ | [3][4] |

| pKa | 3.22 ± 0.30 (Predicted) | [3] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8 °C | [1][3] |

| InChI | 1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | [1][2] |

| InChIKey | ZYIXXVCNAOYWQA-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.53 (dd, J = 7.6, 0.8 Hz, 1H), 7.46–7.43 (m, 1H), 7.28–7.16 (m, 2H), 6.66 (d, J = 0.6 Hz, 1H), 3.88 (s, 2H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 174.0, 155.1, 149.8, 128.5, 124.3, 123.0, 121.0, 111.3, 105.7, 34.4 | [6] |

| FT-IR (neat) ν(cm⁻¹) | 3105, 2607, 1716, 1608, 1454, 1384, 1253, 1103, 959, 813, 740, 659 | [6] |

| HRMS (ESI) | calc. for C₁₀H₈NaO₃ [M + Na]⁺ 199.0371; found: 199.0374 | [6] |

Synthesis and Experimental Protocols

Several synthetic routes have been established for the preparation of this compound and its derivatives. These methods range from multi-step classical approaches to modern catalytic strategies.

Multi-Step Synthesis from Salicylic Aldehyde

One efficient and scalable synthesis involves a multi-step sequence starting from commercially available salicylic aldehyde and bromoacetone.[2]

Experimental Protocol:

-

Formation of Methyl Ketone: A mixture of salicylic aldehyde and bromoacetone is heated under basic conditions to yield the corresponding methyl ketone. This reaction has been reported to achieve yields of up to 61% at a 5.7-gram scale.[2]

-

Willgerodt–Kindler Rearrangement: The methyl ketone undergoes a Willgerodt–Kindler rearrangement using sulfur as the reagent and morpholine as both the base and solvent. This step produces a thioamide, with reported yields of 66% at a 4-gram scale after crystallization from ethanol.[2]

-

Hydrolysis: The final step is the hydrolysis of the thioamide in aqueous ethanol to afford this compound. This hydrolysis is efficient, with yields of 81% at the milligram scale and 90% at the gram scale following acid-base extractions.[2]

Synthesis via Oxidation of 2-(Benzofuran-2-yl)ethan-1-ol

An alternative method involves the oxidation of the corresponding alcohol.

Experimental Protocol:

-

To a stirring solution of 2-(benzofuran-2-yl)ethan-1-ol (2.32 mmol, 0.375 g) in acetone (23 mL), add Jones reagent (3.48 mmol, 2.7 mL).[6]

-

Stir the reaction mixture for 2 hours.[6]

-

Add methanol and water to the mixture and extract with ethyl acetate (3 x 15 mL).[6]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-(benzofuran-2-yl) acetic acid as a brown solid (3.9 g, 90% yield).[6]

Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced various catalytic methods to improve the efficiency and selectivity of benzofuran synthesis.

-

Rhodium-Catalyzed Synthesis: Rhodium-based catalysts have been utilized in a four-step process involving C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to produce substituted benzofurans with yields ranging from 30–80%.[2]

-

Palladium-Catalyzed Synthesis: Palladium catalysts, such as palladium acetate, are employed in reactions like the tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.[7][8]

-

Gold and Silver-Based Catalysis: Gold and silver catalysts have also been explored for the synthesis of the benzofuran nucleus.[2][8]

-

Brønsted Acid-Mediated Catalysis: Triflic acid and acetic acid have been used to catalyze the formation of the benzofuran ring system from precursors like quinone imine ketals and benzoquinones, respectively.[8][9]

Biological Activities and Potential Applications

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[10] this compound and its derivatives have demonstrated a wide spectrum of pharmacological activities.

Antifungal Activity

Derivatives of this compound, particularly amides, have shown promising antifungal activity against pathogens like Fusarium oxysporum.[6] The mechanism of antifungal action for some benzofuran derivatives is thought to involve the mobilization of intracellular calcium.[11] Further optimization of these compounds is a promising area for the development of new antifungal agents.[2]

Anticancer Activity

The benzofuran nucleus is a key component in many compounds with potent cytotoxic activity against various cancer cell lines.[7] For instance, certain 2-aroyl benzofuran derivatives have been investigated as antimicrotubule agents.[12] The acetic acid group at the C-2 position is considered a crucial site for cytotoxic activity in related compounds.[2]

Other Biological Activities

Benzofuran derivatives have also been reported to possess a range of other valuable biological properties, including:

Applications in Materials Science

Beyond its biological significance, this compound and its derivatives are being explored for their potential in materials science. Their unique electronic properties make them candidates for use in:

Derivatives and Structure-Activity Relationships

Modification of the this compound structure has been a key strategy to enhance its biological activity and pharmacokinetic properties.

-

Amide Formation: Converting the carboxylic acid to various amides can improve stability against hydrolysis and increase water solubility, potentially leading to enhanced biological activity.[2]

-

Ring Functionalization: The introduction of functional groups at different positions on the benzofuran ring can be used to target specific biological activities.[2]

-

Side Chain Modification: Altering the length or structure of the acetic acid side chain can improve binding to specific biological targets.[2]

-

Esterification: The ethyl ester derivative, ethyl 2-(benzofuran-2-yl)acetate, offers different solubility and bioavailability profiles compared to the parent acid.[2]

Metabolism and Toxicology

While specific metabolic and toxicological studies on this compound are limited, research on related benzofuran compounds provides some insights. The metabolism of 2-arylbenzofurans in in-vitro colon models suggests that they can be metabolized by intestinal cells, with conjugation with glucuronic acid being a likely pathway.[13] It has also been reported that the benzofuran ring can be cleaved at the oxygen bond by aerobic bacteria.[13]

Toxicological data on the parent compound, 2,3-benzofuran, indicates that it can be carcinogenic in rats and mice upon chronic oral exposure, causing tumors in the kidney, lung, forestomach, and liver.[14] It is important to note that this data is for the parent benzofuran and not the acetic acid derivative, and further toxicological evaluation of this compound is necessary.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and derivatization, as well as a typical experimental workflow for biological screening.

Caption: Synthetic pathway and derivatization of this compound.

Caption: Workflow for the biological evaluation of novel derivatives.

Conclusion and Future Directions

This compound is a compound of considerable interest with a diverse range of applications. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for the development of new molecules in both medicinal chemistry and materials science. Future research should focus on several key areas:

-

Optimization of Biological Activity: Further derivatization and quantitative structure-activity relationship (QSAR) studies are needed to enhance the potency and selectivity of its antifungal and anticancer activities.[2]

-

Elucidation of Mechanisms of Action: In-depth studies are required to fully understand the molecular mechanisms underlying its various biological effects.

-

Toxicological Profiling: Comprehensive toxicological assessments of this compound and its promising derivatives are essential to ensure their safety for potential therapeutic applications.

-

Exploration of Material Science Applications: Continued investigation into its utility in electronic materials could lead to the development of novel organic electronics.[2]

References

- 1. 2-Benzofuranacetic acid | 62119-70-4 [sigmaaldrich.com]

- 2. This compound (62119-70-4) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. angenechemical.com [angenechemical.com]

- 6. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 62119-70-4 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System [mdpi.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

2-(Benzofuran-2-YL)acetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Benzofuran-2-YL)acetic acid, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Compound Data

This compound is a heterocyclic compound featuring a benzofuran core linked to an acetic acid moiety. This structure confers upon it specific chemical and biological characteristics that are of interest in medicinal chemistry and materials science.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| CAS Number | 62119-70-4 | [1] |

| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [1] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | 163-165 °C at 17 Torr | [2] |

| pKa (Predicted) | 3.22 ± 0.30 | [2] |

| Appearance | Brown solid | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a multi-step process. The following protocol is a composite of established synthetic strategies.

Method: Multi-Step Synthesis via Willgerodt–Kindler Rearrangement

This synthetic route begins with the formation of an intermediate methyl ketone, followed by a Willgerodt–Kindler rearrangement to yield a thioamide, which is then hydrolyzed to the final carboxylic acid product.

Step 1: Synthesis of 2-Acetylbenzofuran

-

Reactants: Salicylaldehyde and chloroacetone.

-

Procedure:

-

To a solution of salicylaldehyde in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate.

-

Add chloroacetone dropwise to the stirring mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude 2-acetylbenzofuran by recrystallization or column chromatography.

-

Step 2: Synthesis of 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione (Willgerodt–Kindler Reaction)

-

Reactants: 2-Acetylbenzofuran, morpholine, and elemental sulfur.

-

Procedure:

-

In a reaction vessel, combine 2-acetylbenzofuran, morpholine, and sulfur.

-

Heat the mixture under reflux. Morpholine acts as both a reactant and a solvent.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into cold water.

-

Collect the precipitated thioamide by filtration.

-

Purify the crude product by crystallization from a suitable solvent like ethanol.

-

Step 3: Hydrolysis to this compound

-

Reactant: 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione.

-

Procedure:

-

Dissolve the thioamide in a mixture of ethanol and water containing a strong base (e.g., sodium hydroxide).

-

Reflux the mixture for several hours to facilitate hydrolysis.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold water.

-

For final purification, the crude product can be purified by flash chromatography (DCM-EtOAc 80:20) to afford this compound as a brown solid.[3]

-

Potential Biological Activity and Signaling

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal properties. While the specific mechanism of this compound is a subject of ongoing research, related compounds have been shown to impact fungal cell physiology. One proposed mechanism involves the disruption of intracellular calcium homeostasis.

The diagram above illustrates a potential mechanism where this compound interacts with and modulates calcium channels on the fungal cell membrane. This interaction leads to an influx of calcium ions, raising the cytosolic calcium concentration. The elevated intracellular calcium induces cellular stress, which can ultimately trigger apoptotic pathways, leading to fungal cell death. It has been noted that some benzofuran derivatives augment amiodarone-elicited calcium flux into the cytoplasm, suggesting a complex interplay with calcium signaling.[2]

Synthesis and Purification Workflow

The overall process for obtaining pure this compound can be visualized as a sequential workflow, from starting materials to the final, characterized product.

References

The Biological Versatility of the 2-(Benzofuran-2-YL)acetic Acid Scaffold: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] This technical guide focuses on the biological potential of the 2-(Benzofuran-2-YL)acetic acid core, exploring its role as a foundational structure for the development of novel therapeutic agents. While data on the parent compound is limited, its derivatives have shown significant promise in oncology, immunology, infectious diseases, and neurodegenerative disorders. This document synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to provide a comprehensive resource for researchers in the field.

Chemical Identity and Structure

This compound is an organic compound featuring a benzofuran moiety linked to an acetic acid group at the 2-position.[5] This structural arrangement provides a key scaffold for chemical modification to enhance biological activity.[5]

| Parameter | Details |

| Chemical Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 62119-70-4 |

| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid |

| Common Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid |

Key Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity across several therapeutic areas. The following sections summarize the key findings and present the quantitative data in a structured format.

Anticancer Activity

Benzofuran-2-acetic ester derivatives have been shown to possess antiproliferative and pro-apoptotic properties in breast cancer cell lines.[6][7] These compounds induce cell cycle arrest and apoptosis, suggesting their potential as novel anticancer agents.[6][7]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | SRB | 2.85 | |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | SRB | 1.46 | |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | SRB | 0.59 | |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | SRB | 0.35 | |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HCT116 (Colon) | Not Specified | 0.87 | [8] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HeLa (Cervical) | Not Specified | 0.73 | [8] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HepG2 (Liver) | Not Specified | 5.74 | [8] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | A549 (Lung) | Not Specified | 0.57 | [8] |

Anti-inflammatory Activity

Certain benzofuran derivatives have shown potent anti-inflammatory effects. For instance, some derivatives inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[9] Additionally, 7-aroylbenzofuran-5-ylacetic acids have demonstrated analgesic and anti-inflammatory properties in animal models.[10]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | Model | IC50 (µM) | % Inhibition of Paw Edema | Reference |

| Benzofuran derivative 1 | NO Production Inhibition | RAW 264.7 cells | 17.31 | - | [9] |

| Benzofuran derivative 3 | NO Production Inhibition | RAW 264.7 cells | 16.5 | - | [9] |

| 2-(benzofuran-2-carboxamido)acetic acid derivative (6b) | Carrageenan-induced paw edema | Rat | - | 71.10% at 2h | [11] |

| 2-(benzofuran-2-carboxamido)acetic acid derivative (6a) | Carrageenan-induced paw edema | Rat | - | 61.55% at 2h | [11] |

Antifungal Activity

Amides derived from this compound have been synthesized and evaluated for their antifungal activity, showing promise against various fungal pathogens.[12]

Table 3: Antifungal Activity of this compound Amide Derivatives

| Compound | Fungal Strain | Assay | MIC (µg/mL) | Reference |

| Benzofuran amide derivative (6a) | Broad Spectrum | Tube Dilution | as low as 6.25 | [11] |

| Benzofuran amide derivative (6b) | Broad Spectrum | Tube Dilution | as low as 6.25 | [11] |

| Benzofuran amide derivative (6f) | Broad Spectrum | Tube Dilution | as low as 6.25 | [11] |

Neuroprotective Activity

A derivative of this compound, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), has shown neuroprotective effects in a rat model of Alzheimer's disease. This activity is attributed to its ability to inhibit oxidative stress, inflammation, and apoptosis.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols used to evaluate the biological activities of this compound derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine cell viability and cytotoxicity.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The nitrite concentration, a stable product of NO, is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.[9]

Broth Microdilution Method for Antifungal Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various molecular mechanisms.

Upregulation of p21Cip/WAF1 in Cancer

Benzofuran-2-acetic ester derivatives have been found to induce G0/G1 cell cycle arrest in breast cancer cells by upregulating the expression of the p21Cip/WAF1 gene in a p53-independent manner.[6] This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest and apoptosis.

Caption: p21Cip/WAF1 mediated cell cycle arrest by benzofuran derivatives.

Inhibition of Oxidative Stress and Inflammation in Neuroprotection

In the context of Alzheimer's disease, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been shown to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while enhancing the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[13] It also decreases the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[13]

Caption: Neuroprotective mechanisms of a this compound derivative.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the overall process of biological evaluation.

Caption: General workflow for the MTT assay to determine cytotoxicity.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of new therapeutic agents. Derivatives have shown significant potential in the fields of oncology, anti-inflammatory, antifungal, and neuroprotective research. Future research should focus on:

-

Systematic SAR studies: To elucidate the specific structural features that govern the observed biological activities.

-

Mechanism of action studies: To further unravel the molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.

-

Development of more efficient and scalable synthetic routes: To facilitate the synthesis of a wider range of derivatives for biological screening.[5]

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound core.

References

- 1. This compound | 62119-70-4 | Benchchem [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound (62119-70-4) for sale [vulcanchem.com]

- 6. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jopcr.com [jopcr.com]

- 12. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04737G [pubs.rsc.org]

- 13. 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bioactive Benzofuran Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse and potent biological activities. While the core structure of 2-(benzofuran-2-yl)acetic acid is a key pharmacophore in many synthetic pharmaceutical agents, its direct derivatives as natural products are not extensively documented in scientific literature. This guide, therefore, explores the closely related and structurally significant bioactive benzofuran derivatives that have been isolated from natural sources, with a particular focus on those obtained from microorganisms. These natural products serve as a valuable resource for drug discovery and development, offering novel chemical scaffolds with promising therapeutic potential. This document provides an in-depth overview of their isolation, characterization, biological activities, and the experimental methodologies employed in their study.

Naturally Occurring Bioactive Benzofuran Derivatives from Penicillium crustosum

A recent study on the marine-derived fungus Penicillium crustosum SCNU-F0046 has led to the isolation and characterization of several novel and known benzofuran derivatives.[1] These compounds have demonstrated notable antimicrobial and anti-inflammatory properties, highlighting the potential of marine microorganisms as a source of unique bioactive molecules.[1]

Data on Isolated Benzofuran Derivatives

The following table summarizes the key data for the benzofuran derivatives isolated from Penicillium crustosum SCNU-F0046.

| Compound ID | Name | Molecular Formula | Natural Source | Biological Activity |

| 1 | Penicibenzofuran A | C₁₅H₁₈N₂O₃ | Penicillium crustosum SCNU-F0046 | Moderate antibacterial activity, Anti-inflammatory (IC₅₀ = 17.3 µM) |

| 2 | Penicibenzofuran B | C₁₅H₁₈N₂O₄ | Penicillium crustosum SCNU-F0046 | - |

| 3 | Known Analogue | C₁₅H₁₈N₂O₃ | Penicillium crustosum SCNU-F0046 | - |

| 4 | Known Analogue | C₁₅H₁₈N₂O₃ | Penicillium crustosum SCNU-F0046 | Anti-inflammatory (IC₅₀ = 16.5 µM) |

| 5 | Penicibenzofuran C | C₁₁H₁₂O₄ | Penicillium crustosum SCNU-F0046 | - |

| 6 | Penicibenzofuran D | C₁₁H₁₀O₄ | Penicillium crustosum SCNU-F0046 | Antifungal activity |

| 7 | Known Analogue | C₁₁H₁₂O₄ | Penicillium crustosum SCNU-F0046 | - |

| 8 | Known Analogue | C₁₁H₁₂O₄ | Penicillium crustosum SCNU-F0046 | - |

Experimental Protocols

Fungal Fermentation and Extraction

The production of the bioactive benzofuran derivatives was achieved through large-scale fermentation of Penicillium crustosum SCNU-F0046.

-

Fungal Strain: Penicillium crustosum SCNU-F0046, isolated from a marine sediment sample.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Fermentation Conditions: The fungus was cultured in 100 x 1 L Erlenmeyer flasks, each containing 300 mL of PDB, for 30 days at room temperature under static conditions.

-

Extraction: The culture broth was filtered to separate the mycelia from the filtrate. The filtrate was then extracted three times with an equal volume of ethyl acetate (EtOAc). The resulting EtOAc layers were combined and concentrated under reduced pressure to yield a crude extract. The mycelia were also extracted three times with EtOAc, and this extract was combined with the filtrate extract.

Isolation and Purification of Benzofuran Derivatives

The crude extract was subjected to a series of chromatographic techniques to isolate the individual compounds.

-

VLC (Vacuum Liquid Chromatography): The crude extract was fractionated on a silica gel column using a stepwise gradient of petroleum ether/EtOAc (from 10:1 to 1:1) and then CH₂Cl₂/MeOH (from 20:1 to 1:1) to yield several fractions.

-

Column Chromatography: The fractions showing interesting profiles on TLC were further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

HPLC (High-Performance Liquid Chromatography): Final purification was achieved by semi-preparative HPLC on an ODS (octadecylsilyl) column with a suitable mobile phase (e.g., MeOH/H₂O gradient) to afford the pure compounds 1-8 .

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods:

-

NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded to establish the planar structure and assign all proton and carbon signals.

-

MS (Mass Spectrometry): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of each compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on suitable crystals to unambiguously determine the absolute configuration of the molecules.

-

ECD (Electronic Circular Dichroism): ECD calculations were used in conjunction with experimental ECD spectra to further confirm the absolute stereochemistry of the chiral compounds.

Antimicrobial Activity Assay

The antimicrobial activity of the isolated compounds was evaluated against a panel of pathogenic bacteria and fungi using the micro-broth dilution method.

-

Test Organisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Methodology:

-

The compounds were dissolved in DMSO to prepare stock solutions.

-

Two-fold serial dilutions of the compounds were prepared in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism was added to each well.

-

The plates were incubated at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

-

Positive controls (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and negative controls (DMSO) were included in each assay.

-

Anti-inflammatory Activity Assay

The anti-inflammatory potential of the compounds was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

-

The absorbance was measured at 540 nm, and the amount of nitrite was calculated from a standard curve of sodium nitrite.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of the NO production, was calculated.

-

Cell viability was assessed using the MTT assay to ensure that the observed inhibition of NO production was not due to cytotoxicity.

-

Visualizations

Experimental Workflow

Caption: Isolation workflow for benzofuran derivatives.

Signaling Pathway

Caption: Inhibition of NO production by benzofurans.

References

The Discovery and Enduring Legacy of Benzofuran Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the historical milestones, seminal synthetic strategies, and biological significance of the benzofuran scaffold, providing a critical resource for researchers and scientists in medicinal chemistry and drug discovery.

Introduction

The benzofuran scaffold, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of profound biological importance. Since its initial discovery in the 19th century, the unique structural and electronic properties of benzofuran have captivated chemists and pharmacologists alike, leading to its incorporation into a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing the key synthetic milestones, the evolution of experimental protocols, and the critical signaling pathways modulated by this versatile pharmacophore. Quantitative data from seminal publications are summarized to offer a comparative perspective on the efficiency of various synthetic approaches, while detailed experimental methodologies provide actionable insights for contemporary researchers.

The Dawn of Benzofuran Chemistry: Initial Discovery and Foundational Syntheses

The history of benzofuran is intrinsically linked to the pioneering work of Sir William Henry Perkin. In 1870, Perkin reported the first synthesis of a benzofuran derivative, not of benzofuran itself, but of coumarin, which he then used as a starting material to access the benzofuran core.[1][2][3][4] This work laid the foundation for what would become a rich and diverse field of heterocyclic chemistry.

The Perkin Rearrangement: A Historical Breakthrough

The seminal contribution of Perkin to benzofuran chemistry is the Perkin rearrangement , a reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids upon treatment with a base.[1][5] This reaction, first described in 1870, represents a cornerstone in the historical synthesis of the benzofuran ring system.[5]

The generally accepted mechanism involves the initial base-catalyzed hydrolytic cleavage of the lactone ring of the 3-halocoumarin to form a phenoxide and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to ring contraction and the formation of the benzofuran-2-carboxylic acid.[6]

Reaction: Conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid.

Reagents and Conditions:

-

Substrate: A 3-halocoumarin (e.g., 3-bromocoumarin).

-

Base: Typically a strong base such as sodium hydroxide or potassium hydroxide.

-

Solvent: Often an alcoholic solvent like ethanol or methanol, or aqueous mixtures.

-

Temperature: The reaction is typically carried out at elevated temperatures, often at reflux.

-

Workup: Acidification of the reaction mixture to precipitate the benzofuran-2-carboxylic acid, followed by filtration and purification.

A modern, microwave-assisted variation of the Perkin rearrangement has been shown to dramatically reduce reaction times from hours to minutes while achieving high yields.[6]

Early Synthetic Methodologies: Expanding the Benzofuran Toolkit

Following Perkin's initial discovery, the late 19th and early 20th centuries saw the development of several other key methods for the synthesis of the benzofuran nucleus. These early strategies often relied on the cyclization of appropriately substituted phenols.

Synthesis from Phenols and α-Haloketones

A common early approach involved the reaction of a phenol with an α-haloketone, followed by cyclization. This method, while conceptually straightforward, often resulted in mixtures of isomers depending on the substitution pattern of the phenol.

Synthesis via Acetylenic Intermediates

The reaction of ortho-halophenols with cuprous acetylides, followed by intramolecular cyclization, emerged as a significant route to 2-substituted benzofurans.[7] This approach offered a versatile entry point to a wide range of derivatives.

| Early Synthetic Method | Starting Materials | General Conditions | Product | Reported Yield (if available) | Reference Year |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH), Heat | Benzofuran-2-carboxylic acids | Not specified in early reports | 1870 |

| From o-Halophenols | o-Halophenols, Cuprous Acetylides | Pyridine, Reflux | 2-Arylbenzofurans | Generally good | Early 20th Century |

| From Salicylaldehyde | Salicylaldehyde, 1-Chloroacetone | Base | 2-Acetylbenzofuran | Not specified in early reports | Early 20th Century |

Benzofurans in Nature's Arsenal: Isolation and Biological Significance

Benzofuran moieties are integral components of a wide array of naturally occurring compounds, many of which exhibit potent biological activities.[8] These natural products have served as inspiration for the development of numerous synthetic drugs. They are widely distributed in the plant kingdom, with a significant number of isolates coming from the families Asteraceae, Moraceae, and Fabaceae.

| Natural Benzofuran | Natural Source | Reported Yield from Source (if available) | Key Biological Activity |

| Moracins (e.g., Moracin M) | Morus alba (White Mulberry) | 20.1 mg from 2.9 kg of leaves[1] | Neuroprotective, Anti-inflammatory, Antioxidant |

| Eupomatenoids | Eupomatia laurina | Not specified | Lignan with potential biological activities |

| Ailanthoidol | Zanthoxylum ailanthoides | Not specified | Antiviral, Antioxidant, Antifungal |

Experimental Protocol: Isolation of Moracin M from Morus alba (Conceptual)

The following is a generalized procedure for the isolation of moracin derivatives from mulberry leaves, based on reported methodologies.[1]

Starting Material: Dried leaves of Morus alba.

Extraction and Fractionation:

-

The dried plant material is extracted with methanol (MeOH).

-

The crude MeOH extract is suspended in water and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The bioactive fractions (often the EtOAc and n-BuOH fractions) are subjected to further chromatographic separation.

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and MeOH.

-

Further purification is achieved using Sephadex LH-20 column chromatography.

-

Final purification to yield pure moracin M is typically accomplished by preparative High-Performance Liquid Chromatography (HPLC).

The Role of Benzofurans in Modulating Key Signaling Pathways

The therapeutic potential of benzofuran derivatives stems from their ability to interact with and modulate the activity of various biological targets, including enzymes and receptors. This interaction often leads to the modulation of critical intracellular signaling pathways implicated in a range of diseases.

Neuroprotection via the Metabotropic Glutamate Receptor 1 (mGluR1) Pathway

Certain naturally occurring benzofurans, such as moracins isolated from Morus alba, have demonstrated significant neuroprotective effects.[9] These effects are believed to be mediated, at least in part, through the modulation of the metabotropic glutamate receptor 1 (mGluR1) signaling pathway.[9][10]

Activation of mGluR1, a G-protein coupled receptor, by its endogenous ligand glutamate initiates a signaling cascade that plays a crucial role in synaptic plasticity and neuronal survival. The binding of an agonist, such as a neuroprotective benzofuran derivative, to mGluR1 can trigger a Gq-protein-mediated activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade can ultimately lead to the activation of downstream pathways, such as the ERK1/2 and PI3K/Akt pathways, which promote cell survival and protect against excitotoxicity.[11][12][13]

References

- 1. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential roles for mGluR1 and mGluR5 in the persistent prolongation of epileptiform bursts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 6. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(Benzofuran-2-YL)acetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic pathway for 2-(Benzofuran-2-YL)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Core Compound Information

| Parameter | Value |

| IUPAC Name | 2-(1-Benzofuran-2-yl)acetic acid |

| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid |

| CAS Number | 62119-70-4 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 97-98 °C |

| Density | 1.316 g/cm³ |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following spectroscopic data have been predicted based on established principles of organic spectroscopy. These predictions serve as a reliable guide for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -COOH |

| ~7.60 | Doublet | 1H | H-4 |

| ~7.50 | Doublet | 1H | H-7 |

| ~7.30 | Triplet | 1H | H-6 |

| ~7.22 | Triplet | 1H | H-5 |

| ~6.75 | Singlet | 1H | H-3 |

| ~3.80 | Singlet | 2H | -CH₂- |

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O |

| ~155 | C-7a |

| ~150 | C-2 |

| ~128 | C-3a |

| ~124 | C-5 |

| ~123 | C-6 |

| ~121 | C-4 |

| ~111 | C-7 |

| ~104 | C-3 |

| ~35 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid & Furan) |

| ~750 | Strong | C-H bend (Ortho-disubstituted benzene) |

Mass Spectrometry (MS) (Predicted)

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | 80 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M - COOH]⁺ |

| 103 | 40 | [131 - CO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Synthesis Protocol

A reliable multi-step synthesis for this compound proceeds via the formation of an intermediate, 2-acetylbenzofuran, followed by a Willgerodt–Kindler reaction and subsequent hydrolysis.

Experimental Workflow for Synthesis

Caption: Multi-step synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-Acetylbenzofuran

-

To a solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and bromoacetone (1.1 eq).

-

Reflux the mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-acetylbenzofuran.

Step 2: Willgerodt–Kindler Reaction to form the Thioamide Intermediate

-

In a round-bottom flask, combine 2-acetylbenzofuran (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude thioamide from ethanol to obtain the purified intermediate.

Step 3: Hydrolysis to this compound

-

Suspend the thioamide intermediate (1.0 eq) in a mixture of ethanol and water (1:1).

-

Add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Reflux the mixture for 12-18 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude acid by recrystallization from a suitable solvent system (e.g., water-ethanol) to afford pure this compound.

Spectroscopic Data Acquisition Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide.

General Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI). For Electron Ionization (EI), the sample is vaporized.

-

Instrumentation: Employ a mass spectrometer capable of EI or other suitable ionization techniques.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The ionization energy for EI is typically set to 70 eV.

The Solubility Profile of 2-(Benzofuran-2-YL)acetic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2-(Benzofuran-2-YL)acetic Acid

This technical guide provides a comprehensive overview of the solubility of this compound, a key consideration for its development as a potential therapeutic agent. Understanding the solubility of this compound in various solvents is crucial for formulation, bioavailability, and overall drug efficacy. This document outlines the known solubility characteristics, provides detailed experimental protocols for quantitative determination, and presents relevant biological pathway and workflow diagrams to support further research and development.

Solubility of this compound

Quantitative solubility data for this compound is not extensively published in the public domain. However, based on its use in various synthetic and purification procedures, a qualitative understanding of its solubility in common laboratory solvents can be established. The compound is an organic acid, suggesting that its solubility is influenced by the polarity of the solvent and the pH of aqueous media. For instance, the conversion of the carboxylic acid to amides has been shown to increase water solubility, which implies that the parent acid has limited solubility in aqueous solutions.[1][2] A related compound, Benzofuran-2-carboxylic acid, is noted to be soluble in methanol, ethanol, and acetone, and can be crystallized from water, suggesting some degree of solubility in these solvents.

The following table summarizes the likely solubility of this compound in various solvents based on its documented use in chemical synthesis and purification processes. It is important to note that these are qualitative assessments, and quantitative determination is recommended for specific applications.

| Solvent Classification | Solvent | Qualitative Solubility Assessment | Rationale/Context of Use |

| Polar Protic | Water | Sparingly Soluble to Insoluble | Used in extractions and as an anti-solvent for crystallization.[2] |

| Methanol | Soluble | Used as a solvent for reactions and purification.[2] | |

| Ethanol | Soluble | Used as a solvent for reactions and purification.[2] | |

| Polar Aprotic | Acetone | Soluble | Used as a solvent for synthesis.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for stock solutions of drug candidates. | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Soluble | Used as a solvent for synthesis and extraction.[2] |

| Chloroform | Soluble | Used for extraction purposes. | |

| Ethyl Acetate (EtOAc) | Soluble | Used for extraction and chromatography.[2] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the incubation period, let the vials stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.

-